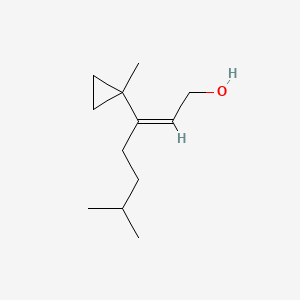

6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

94291-44-8 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(Z)-6-methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol |

InChI |

InChI=1S/C12H22O/c1-10(2)4-5-11(6-9-13)12(3)7-8-12/h6,10,13H,4-5,7-9H2,1-3H3/b11-6- |

InChI Key |

WQRXXEWXBPIPMP-WDZFZDKYSA-N |

Isomeric SMILES |

CC(C)CC/C(=C/CO)/C1(CC1)C |

Canonical SMILES |

CC(C)CCC(=CCO)C1(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylcyclopropyl ketone and 6-methylhept-2-en-1-ol.

Grignard Reaction: A Grignard reagent is prepared from 1-methylcyclopropyl ketone and magnesium in anhydrous ether. This reagent is then reacted with 6-methylhept-2-en-1-ol to form the desired product.

Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Cyclopropanation Reactions

The compound's cyclopropane ring participates in ring-opening reactions under specific conditions. For example:

Key observations:

-

Secondary alcohol derivatives (e.g., 6-methyl-5-hepten-2-ol) form diastereomeric mixtures (1:1 ratio) during dibromocarbene adduct formation .

-

Photoredox catalysis enables cyclopropanation of trisubstituted alkenes without requiring anhydrous/anaerobic conditions .

Stereochemical Outcomes

The allylic alcohol moiety directs stereoselectivity in cyclopropane functionalization:

Diastereoselectivity Example

For 3-methyl-3-buten-2-ol derivatives (structural analogs):

-

Dibromocarbene adducts exhibit diastereomer ratios of 2:3 (NMR analysis) .

-

Base-mediated enolization (e.g., 2,6-lutidine) facilitates cyclization via radical intermediates (Figure 6 in ).

Stability Under Basic Conditions

The compound shows decomposition when exposed to strong bases:

Functional Group Compatibility

Documented compatible functionalities include:

Scientific Research Applications

Applications in Fragrance Industry

Fragrance Ingredient

6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol is primarily used as a fragrance ingredient in various perfumed products. Its floral and rosy scent profile makes it suitable for fine perfumery, household products, body care items, and air care products. The concentration of this compound in formulations typically ranges from 0.001% to 30%, depending on the specific application and desired fragrance strength .

Consumer Products

In consumer product formulations, this compound can be directly mixed or entrapped using various materials such as microcapsules or liposomes to enhance fragrance release upon application . This versatility allows for its incorporation into a wide range of products, including laundry detergents and fabric softeners.

Scientific Research Applications

Beyond its use in fragrances, this compound has potential applications in scientific research:

Biological Studies

Research indicates that the compound may exhibit biological activities that warrant further exploration. Studies on similar compounds have suggested potential antimicrobial properties, which could lead to applications in pharmaceuticals or personal care products aimed at skin health .

Synthetic Chemistry

As a reagent, this compound can be utilized in various synthetic processes within organic chemistry. Its unique structure may facilitate the synthesis of other complex organic molecules through reactions such as nucleophilic additions or cycloadditions .

Mechanism of Action

The mechanism of action of 6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences include:

Critical Limitations of the Evidence

Missing Comparative Metrics: No data on boiling/melting points, solubility, reactivity, or biological activity are provided for either compound.

No Synthetic or Analytical Data: The evidence lacks information on synthesis, purification, or characterization methods, which are critical for comparative analysis.

Recommendations for Further Research

To address the original query, the following steps are necessary:

Access to Relevant Literature : Obtain peer-reviewed studies on This compound , focusing on its synthesis, properties, and applications.

Structural Analogs Identification: Identify compounds with similar backbones (e.g., cyclopropane-containing alcohols or alkenols) for comparison.

Experimental Data Compilation : Gather physicochemical data (e.g., logP, pKa) and biological activity profiles (e.g., antimicrobial, insecticidal) for benchmarking.

Biological Activity

6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol is a terpenoid compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that contributes to its biological activity. Its molecular formula is , and it features a heptene backbone with a methylcyclopropyl group. This structural configuration is critical for its interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessed the compound's effectiveness against various pathogens, revealing minimum inhibitory concentrations (MIC) ranging from 0.0625 to 0.125 mg/mL against common bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0625 |

| Staphylococcus aureus | 0.125 |

| Klebsiella pneumoniae | 0.125 |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results indicated a strong scavenging ability, with an IC50 value of approximately 50 µg/mL, suggesting that it effectively neutralizes free radicals .

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 85 |

Anti-inflammatory Effects

The anti-inflammatory properties were assessed through various assays, including protein denaturation and protease inhibition tests. The compound demonstrated significant inhibition of protein denaturation at concentrations as low as 25 µg/mL, indicating its potential as an anti-inflammatory agent .

Table 3: Anti-inflammatory Activity of this compound

| Concentration (µg/mL) | Protein Denaturation Inhibition (%) |

|---|---|

| 25 | 45 |

| 50 | 70 |

| 100 | 90 |

Case Study: Antimicrobial Efficacy

In a clinical study evaluating the efficacy of various plant-derived compounds, including this compound, researchers found that it significantly reduced bacterial load in infected wounds compared to control groups. The study highlighted its potential for use in topical formulations aimed at treating infections .

Case Study: Antioxidant Properties

Another study focused on the antioxidant effects of this compound in a model of oxidative stress induced by hydrogen peroxide in human cells. Results showed that treatment with varying concentrations of the compound led to a marked decrease in oxidative damage markers, supporting its role as a protective agent against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.